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These application notes provide detailed protocols and technical guidance for performing

various biochemical assays to measure the enzymatic activity of Poly(ADP-ribose) Polymerase

7 (PARP7). This document is intended to assist researchers in the screening and

characterization of PARP7 inhibitors, a promising class of molecules for cancer therapy.[1][2]

Introduction to PARP7
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a member of the PARP

family of enzymes that catalyzes the transfer of a single ADP-ribose unit from nicotinamide

adenine dinucleotide (NAD+) to a substrate protein, a post-translational modification called

mono-ADP-ribosylation (MARylation).[3] PARP7 has emerged as a critical regulator in various

cellular processes, including the type I interferon signaling pathway, making it an attractive

target for drug discovery in immuno-oncology.[2][4][5]

Overview of Biochemical Assays for PARP7 Activity
Several robust and high-throughput compatible biochemical assays have been developed to

measure PARP7 enzymatic activity. The choice of assay format depends on the specific

application, available instrumentation, and throughput requirements. The most common assay

formats include:
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Chemiluminescent Assays: These are sensitive and widely used assays that rely on the

detection of a light signal generated by a chemical reaction.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based, no-wash

immunoassay that offers high sensitivity and is well-suited for high-throughput screening

(HTS).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A homogeneous

assay technology that provides a robust and sensitive method for detecting molecular

interactions and enzymatic activity.

Fluorescence Polarization (FP): A solution-based, homogeneous technique that measures

the change in the polarization of fluorescent light upon binding of a small fluorescent

molecule to a larger protein.

This document provides detailed protocols for each of these assay formats.

Signaling Pathway Involving PARP7
PARP7 plays a significant role in negatively regulating the type I interferon (IFN) signaling

pathway. Upon sensing of cytosolic nucleic acids by sensors like cGAS or RIG-I, a signaling

cascade is initiated, leading to the activation of TANK-binding kinase 1 (TBK1). Activated TBK1

then phosphorylates and activates the transcription factor IRF3, which translocates to the

nucleus and induces the expression of type I interferons. PARP7 can mono-ADP-ribosylate

(MARylate) TBK1, thereby inhibiting its kinase activity and suppressing the downstream IFN-I

response.[4] Inhibition of PARP7 enzymatic activity can, therefore, restore and enhance this

anti-viral and anti-tumoral immune signaling pathway.
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Caption: PARP7-mediated negative regulation of Type I Interferon signaling.

Quantitative Data Summary
The following tables summarize key quantitative parameters for various PARP7 inhibitors and

assay formats. These values can be used for comparison and as a reference for assay

validation.

Table 1: IC50 Values of Representative PARP7 Inhibitors in Biochemical Assays

Compound Assay Format PARP7 IC50 (nM) Reference(s)

RBN-2397 Not Specified <3 [1][6]

RBN-2397 PASTA
30.3 (for PARP2,

weak for PARP7)
[5]

KMR-206 PASTA 13.7 [5]

Phthal01 PASTA Double-digit nM [5]
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Note: IC50 values can vary depending on the specific assay conditions, including enzyme and

substrate concentrations.

Table 2: Comparison of PARP7 Biochemical Assay Formats

Parameter
Chemilumines
cent

AlphaLISA TR-FRET
Fluorescence
Polarization

Principle

Enzyme-linked

immunosorbent

assay with

chemiluminescen

t detection.

Bead-based

proximity assay

with luminescent

signal

amplification.

Time-resolved

fluorescence

resonance

energy transfer

between a donor

and acceptor

fluorophore.

Measures

changes in the

polarization of

light emitted by a

fluorescent

tracer.

Format

Heterogeneous

(requires wash

steps)

Homogeneous

(no-wash)

Homogeneous

(no-wash)

Homogeneous

(no-wash)

Throughput Moderate to High High High High

Sensitivity High Very High High Moderate to High

Typical Z'-factor > 0.5 > 0.7 > 0.6 > 0.5

Signal-to-

Background

Good to

Excellent
Excellent Good

Moderate to

Good

Instrumentation Luminometer
Alpha-enabled

plate reader

TR-FRET

compatible plate

reader

Plate reader with

FP capabilities

*Typical performance metrics. Actual values should be determined empirically for each specific

assay setup.

Experimental Protocols
Chemiluminescent PARP7 Activity Assay
This protocol is adapted from the BPS Bioscience PARP7 Chemiluminescent Assay Kit.[3][7]
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Assay Principle: This is an ELISA-based assay. Histone proteins are coated onto a 96-well

plate to serve as the acceptor substrate for PARP7. The enzymatic reaction is initiated by

adding recombinant PARP7 and a biotinylated NAD+ substrate. The amount of biotinylated

ADP-ribose incorporated onto the histones is proportional to the PARP7 activity. This is

detected using streptavidin-HRP and a chemiluminescent substrate.[3]
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Caption: Workflow for the chemiluminescent PARP7 assay.
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Materials:

Recombinant human PARP7 enzyme

Histone mixture

Biotinylated NAD+

10x PARP Assay Buffer (e.g., 200 mM HEPES pH 7.5, 1 M NaCl, 20 mM DTT, 1% BSA,

0.02% Tween-20)

Streptavidin-HRP

Chemiluminescent HRP substrate

White, high-binding 96-well plates

PBST (PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBST with 2% BSA)

Protocol:

Plate Coating: Dilute the histone mixture to 1x in PBS and add 50 µL to each well of a 96-

well plate. Incubate overnight at 4°C.

Washing and Blocking: Wash the plate three times with 200 µL/well of PBST. Add 200

µL/well of Blocking Buffer and incubate for at least 1 hour at room temperature. Wash the

plate three times with PBST.

Enzyme Reaction:

Prepare a master mix containing 1x PARP Assay Buffer and biotinylated NAD+ (final

concentration to be optimized, typically near the Km).

Add 25 µL of the master mix to each well.
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Add 5 µL of test compound dilutions (in 1x PARP Assay Buffer with DMSO, final DMSO

concentration ≤1%) or vehicle control.

Initiate the reaction by adding 20 µL of diluted PARP7 enzyme (final concentration to be

optimized for linear range) in 1x PARP Assay Buffer. For the "blank" control, add 20 µL of

1x PARP Assay Buffer without the enzyme.

Incubate for 1 hour at room temperature.

Detection:

Wash the plate three times with PBST.

Add 50 µL of diluted Streptavidin-HRP in Blocking Buffer to each well and incubate for 30

minutes at room temperature.

Wash the plate three times with PBST.

Prepare the chemiluminescent substrate according to the manufacturer's instructions and

add 100 µL to each well.

Immediately read the luminescence on a plate reader.

Data Analysis: Subtract the "blank" signal from all other readings. Plot the percent inhibition

versus the log of the inhibitor concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.

AlphaLISA PARP7 Activity Assay
Assay Principle: This homogeneous assay utilizes donor and acceptor beads. A biotinylated

histone substrate is captured by streptavidin-coated donor beads. An antibody specific for ADP-

ribose is conjugated to acceptor beads. When PARP7 MARylates the histone substrate, the

acceptor beads are brought into proximity with the donor beads. Upon excitation at 680 nm, the

donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a

chemiluminescent signal at 615 nm.
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Caption: Workflow for the AlphaLISA PARP7 assay.

Protocol (General Guidance):

Enzyme Reaction:

In a 384-well plate, add PARP7 enzyme, biotinylated histone substrate, NAD+, and test

compounds in the appropriate assay buffer.

Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for the

MARylation reaction to proceed.

Detection:
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Add a mixture of AlphaLISA Acceptor beads (conjugated with an anti-ADP-ribose antibody)

and Streptavidin-coated Donor beads.

Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature to allow for

bead-analyte binding.

Signal Reading:

Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission

at 615 nm.

Note: Optimal concentrations of enzyme, substrates, and beads, as well as incubation times,

should be determined through systematic titration experiments to achieve a good assay

window and Z'-factor.[8]

TR-FRET PARP7 Activity Assay
Assay Principle: This homogeneous assay measures the FRET between a long-lifetime

lanthanide donor and a suitable acceptor. For a PARP7 assay, this can be configured in several

ways. One common approach is to use a biotinylated histone substrate and an anti-ADP-ribose

antibody. The histone is labeled with a streptavidin-conjugated donor (e.g., Europium cryptate),

and the antibody is labeled with an acceptor (e.g., d2). When the histone is MARylated by

PARP7, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET

signal.
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Caption: Workflow for the TR-FRET PARP7 assay.

Protocol (General Guidance):

Enzyme Reaction:

Similar to the AlphaLISA assay, perform the enzymatic reaction in a low-volume 384-well

plate by incubating PARP7, biotinylated histone, NAD+, and test compounds.

Detection:

Stop the reaction and add the detection reagents: a streptavidin-conjugated donor

fluorophore (e.g., Europium) and an acceptor-conjugated anti-ADP-ribose antibody.
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Incubate to allow for binding.

Signal Reading:

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two

wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these

signals is proportional to the enzymatic activity.

Fluorescence Polarization (FP) PARP7 Activity Assay
Assay Principle: This assay is typically a competitive binding assay. A fluorescent tracer that

binds to the NAD+ pocket of PARP7 is used. In the absence of an inhibitor, the tracer binds to

the large PARP7 enzyme, resulting in a high FP signal due to its slow tumbling rate. When an

inhibitor that also binds to the NAD+ pocket is present, it competes with the tracer, displacing it

from the enzyme. The displaced, free tracer tumbles more rapidly, leading to a decrease in the

FP signal.[9]

1. Add PARP7 enzyme, fluorescent tracer,
and test inhibitor to a black, low-binding plate

2. Incubate to reach binding equilibrium

3. Read fluorescence polarization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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